molecular formula C17H11F3N4O B2864249 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303149-02-2

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2864249
M. Wt: 344.297
InChI Key: ZPVJQCUFLKLDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the 1,2,4-triazolo[4,3-c]quinazoline class of compounds . This class of compounds has been studied for their potential anticancer activity, particularly as inhibitors of the PCAF bromodomain .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-c]quinazoline core, a trifluoromethyl group at the 5-position, and a 4-methoxyphenyl group at the 3-position . The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy, which are not mentioned in the retrieved sources.

Scientific Research Applications

H1-Antihistaminic Agents

A study demonstrated that derivatives of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones act as new classes of H1-antihistaminic agents. These compounds, synthesized from 3-methoxy aniline, showed significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds exhibiting higher potency and lesser sedation compared to the reference standard chlorpheniramine maleate, suggesting potential as a prototype molecule for further development of H1-antihistaminic agents (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Another study focused on the synthesis of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as analogues of colchicine, testing them for tubulin polymerization and growth inhibitory activities. The research identified potent inhibitors of tubulin assembly, with one particular derivative showing significant anticancer activity across a variety of cancer cell lines and indicating vasculature damaging activity (Driowya et al., 2016).

Antimicrobial Evaluation

Research on novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate showed that these compounds were subjected to antimicrobial screening, highlighting their potential applications in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Photophysical Properties

The design and synthesis of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties were explored. These compounds displayed a broad range of wavelength emissions and fluorescent quantum yields of up to 94% in solutions, indicating their potential use in material science, specifically in fluorescent materials and sensors (Kopotilova et al., 2023).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O/c1-25-11-8-6-10(7-9-11)14-22-23-15-12-4-2-3-5-13(12)21-16(24(14)15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJQCUFLKLDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

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